2-Isopropoxybenzaldehyde
Overview
Description
2-Isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a benzaldehyde derivative where the benzene ring is substituted with an isopropoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Mode of Action
The presence of the isopropoxy group and the benzaldehyde moiety could potentially interact with various biological targets through hydrophobic interactions, hydrogen bonding, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by 2-Isopropoxybenzaldehyde are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is usually subjected to purification processes such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2-isopropoxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: 2-Isopropoxybenzoic acid.
Reduction: 2-Isopropoxybenzyl alcohol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
2-Isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group.
4-Isopropoxybenzaldehyde: The isopropoxy group is at the fourth position instead of the second.
Uniqueness: 2-Isopropoxybenzaldehyde is unique due to the specific positioning of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific organic molecules that require this particular substitution pattern.
Biological Activity
2-Isopropoxybenzaldehyde, with the molecular formula and a molecular weight of 164.21 g/mol, is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with an isopropoxy group and an aldehyde functional group, which contribute to its reactivity and interactions with biological systems.
The structure of this compound allows it to participate in various chemical reactions typical of aldehydes, such as nucleophilic addition and condensation reactions. Its unique chemical properties make it a valuable intermediate in organic synthesis, particularly in medicinal chemistry.
Biological Activities
Research into the biological activity of this compound reveals several potential therapeutic applications:
- Anti-inflammatory Properties : Studies have indicated that this compound can modulate inflammatory responses. For instance, it has been reported to influence the expression of interleukin-1 (IL-1) induced prostaglandin E2 (PGE2) in dermal fibroblasts, suggesting its role in managing inflammatory conditions .
- Antiproliferative Effects : Preliminary investigations suggest that this compound may exhibit antiproliferative activity against certain cancer cell lines. For example, analogues of related compounds have shown significant cytotoxicity against prostate cancer cell lines, indicating that structural modifications around the benzaldehyde scaffold can enhance biological activity .
- Enzyme Inhibition : The aldehyde functional group in this compound allows it to interact with various enzymes. Research has focused on its potential as an inhibitor of aldehyde dehydrogenases (ALDHs), which are overexpressed in several tumor types. Inhibitors targeting these enzymes could provide therapeutic benefits in cancer treatment .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in Table 1 below:
Study | Activity | Cell Line/Model | IC50 Value |
---|---|---|---|
Antiproliferative | DU145 (Prostate Cancer) | 61 μM | |
Anti-inflammatory | Dermal Fibroblasts | Modulation of PGE2 | |
Enzyme Inhibition | Various Cancer Cell Lines | <200 μM |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced IL-1 induced PGE2 expression in fibroblasts. This suggests its potential application in treating inflammatory skin diseases by modulating cytokine responses .
- Cytotoxicity Against Cancer Cells : In a comparative study, analogues of benzaldehyde derivatives were tested for their cytotoxic effects on prostate cancer cells. The results indicated that structural modifications could lead to enhanced potency, with some compounds showing IC50 values as low as 10 μM against ALDH-expressing cell lines .
The biological activities of this compound can be attributed to its ability to form covalent bonds with biological macromolecules, influencing their structure and function. The aldehyde group is particularly reactive, allowing for interactions with nucleophiles such as amino acids in proteins, which can lead to enzyme inhibition or modulation of signaling pathways involved in inflammation and cancer progression.
Properties
IUPAC Name |
2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVNPRHHLLANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290511 | |
Record name | 2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-58-0 | |
Record name | 22921-58-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPOXY-BENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is continuous flow chemistry advantageous for the nitration of 2-isopropoxybenzaldehyde?
A: The nitration of this compound using red fuming nitric acid (HNO3) is recognized as a hazardous procedure []. Traditional batch reactions involving such reagents pose significant safety risks due to the potential for exothermic runaway reactions. Continuous flow chemistry, as described in the research [], offers a safer alternative. The reaction is conducted within a flow-through silicon-glass microreactor, allowing for precise temperature control and efficient heat dissipation. This setup significantly minimizes the risks associated with handling large volumes of hazardous reagents and improves the overall safety profile of the reaction.
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